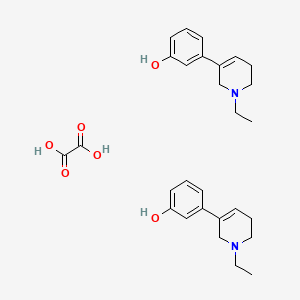
3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research. The structure of this compound includes a tetrahydropyridine ring attached to a phenol group, with an oxalate ester linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate typically involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under specific conditions, such as using a palladium catalyst in the presence of hydrogen gas.
Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the tetrahydropyridine intermediate.
Formation of the Oxalate Ester: The final step involves the esterification of the phenol-tetrahydropyridine compound with oxalic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate involves its interaction with specific molecular targets. The phenol group can interact with enzymes and receptors, while the tetrahydropyridine ring can modulate the activity of neurotransmitters. The oxalate ester linkage may also play a role in the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol: Lacks the oxalate ester linkage.
3-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate: Contains a methyl group instead of an ethyl group.
Uniqueness
3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxalate ester linkage may enhance its stability and solubility, making it a valuable compound for various applications.
Propiedades
Número CAS |
83010-53-1 |
|---|---|
Fórmula molecular |
C28H36N2O6 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
3-(1-ethyl-3,6-dihydro-2H-pyridin-5-yl)phenol;oxalic acid |
InChI |
InChI=1S/2C13H17NO.C2H2O4/c2*1-2-14-8-4-6-12(10-14)11-5-3-7-13(15)9-11;3-1(4)2(5)6/h2*3,5-7,9,15H,2,4,8,10H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
DAPNDNFTIBAMPM-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC=C(C1)C2=CC(=CC=C2)O.CCN1CCC=C(C1)C2=CC(=CC=C2)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


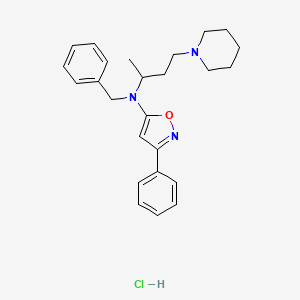
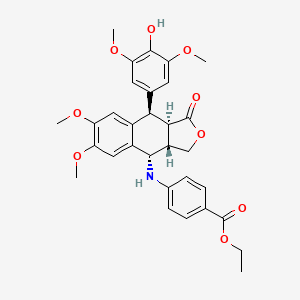



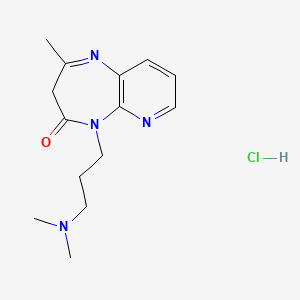
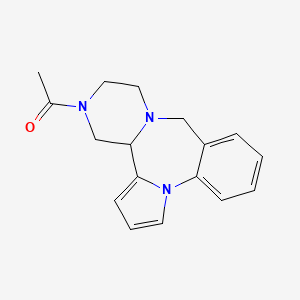

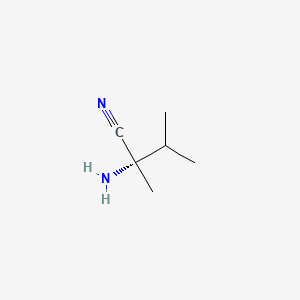
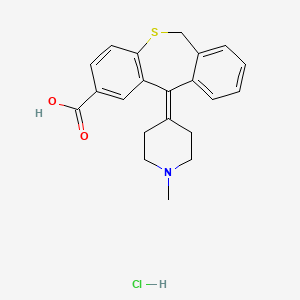

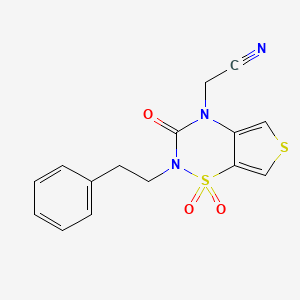

![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
